molecular formula C8H6N2O B112364 1H-Indazole-5-carbaldehyde CAS No. 253801-04-6

1H-Indazole-5-carbaldehyde

Cat. No.: B112364
CAS No.: 253801-04-6
M. Wt: 146.15 g/mol
InChI Key: YJKMYHNMBGQQQZ-UHFFFAOYSA-N
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Description

1H-Indazole-5-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring The this compound variant features an aldehyde functional group at the fifth position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carbaldehyde can be synthesized through various methods, including:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

1H-Indazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.

Major Products Formed:

    Oxidation: 1H-Indazole-5-carboxylic acid.

    Reduction: 1H-Indazole-5-methanol.

    Substitution: 5-nitro-1H-indazole.

Scientific Research Applications

1H-Indazole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

1H-Indazole-5-carbaldehyde can be compared with other indazole derivatives, such as:

    1H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.

    2H-Indazole-5-carbaldehyde: Similar structure but with a different tautomeric form.

    Indole-5-carbaldehyde: Similar structure but with an indole ring instead of an indazole ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of bioactive molecules it can form. The presence of the aldehyde group at the fifth position allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1H-indazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKMYHNMBGQQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611622
Record name 1H-Indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253801-04-6
Record name 1H-Indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-5-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-iodoindazole (10 g, 41 mmol), HCOONa (5.57 g, 82 mmol) and PdCl2(PPh3)2 (1.44 g, 2.05 mmol) in DMF (60 mL) was put under vacuum and charged with carbon monoxide (CO). This process was repeated three times, after which the mixture was kept at 110° C. for 6 hr. After cooling to room temperature (rt), the reaction mixture was diluted with brine and extracted with EtOAc. The organic phases were combined, washed with brine, dried, and concentrated. The crude product was purified by column chromatography to afford 1H-indazole-5-carboxaldehyde (3.52 g, 59%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
catalyst
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0 (± 1) mol
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reactant
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brine
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-bromoindazole (5 g, 25.38 mmol) in tetrahydrofuran (100 mL) cooled at −50° C. under argon was added dropwise a solution of 1.6 M n-butyllithium in hexanes (40 mL, 63.44 mmol). Dimethylformamide (3.9 mL, 50.75 mmol) was added, and the mixture was allowed to warm to room temperature and stirred for 15 minutes. The mixture was then quenched with water, extracted with ethyl acetate, preabsorbed onto silica gel and purified by silica gel chromatography eluting with a gradient of 10-30% ethyl acetate in hexanes to afford the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 10.03 (s, 1H) 8.45 (s, 1H) 8.35 (s, 1H) 7.85 (dd, J=8.70, 1.37 Hz, 1H) 7.69 (d, J=8.54 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Cl[Pd]Cl
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Synthesis routes and methods IV

Procedure details

2.60 g (65.00 mmol) sodium hydride (60% in mineral oil) was added batchwise to a solution of 11.64 g (59.08 mmol) 5-bromo-1H-indazole in 150 mL THF under argon within 10 minutes and the mixture was stirred for 15 minutes at RT. The reaction mixture was cooled to −70° C. and within 30 minutes 100.00 mL (130.00 mmol) sec-butyllithium (1.3 M in cyclohexane) were added dropwise, while the temperature was kept below −60° C. The mixture was stirred for a further 2 h at −70° C. and then a solution of 20.00 mL (0.260 mol) DMF in 20 mL THF was added dropwise, while the temperature was kept below −50° C. The reaction mixture was slowly heated to RT and stirred for 16 h. Then the mixture was slowly cooled to 0° C. and slowly 180 mL of 2N aqueous HCl was added dropwise, the mixture was stirred for a further 15 minutes and the pH was adjusted to 9–10 with sat. aqueous sodium bicarbonate solution. The aqueous phase was exhaustively extracted with EtOAc, the combined org. phases were dried over magnesium sulphate and evaporated down i. vac. Column chromatography (silica gel, petroleum ether/EtOAc 1:1 v/v), trituration with hexane and drying i. vac. at 50° C. yielded the product.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
11.64 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
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Quantity
20 mL
Type
solvent
Reaction Step Three
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Quantity
180 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

5-Cyanoindazole (2.32 g) [Hailey etc Synthetic communications, (1997), 27 (7), 1199-1207] was dissolved in a mixture of water (16.7 ml ), glacial acetic acid (16.7 ml ) and pyridine (33.4 ml) under a atmosphere of nitrogen. Sodiun hydrogen phosphate (4.64 g) was added to the mixture followed by raney nickel/ water (2 g/ml). The reaction mixture was heated to 50° C. for 5 hrs and then allowed to cool to room temperature and stirred for 18 hrs. The catalyst was then filtered off and washed with pyridine and water. The pH of the solution was adjusted to 9.0 with sodium carbonate and the product extracted with ethyl acetate (×2). The organic layers were dried over MgSO4 and evaporated under reduced pressure. The crude solid was purified by washing with toluene to afford the title compound as a beige solid (2.36 g).
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
16.7 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
solvent
Reaction Step One
Quantity
33.4 mL
Type
solvent
Reaction Step One
Name
hydrogen phosphate
Quantity
4.64 g
Type
reactant
Reaction Step Two
Name
raney nickel water
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazole-5-carbaldehyde
Reactant of Route 2
1H-Indazole-5-carbaldehyde
Reactant of Route 3
1H-Indazole-5-carbaldehyde
Reactant of Route 4
1H-Indazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1H-Indazole-5-carbaldehyde
Reactant of Route 6
1H-Indazole-5-carbaldehyde

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